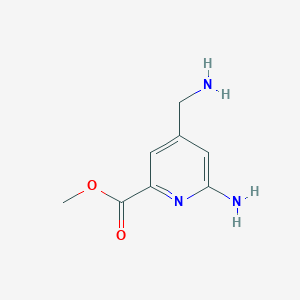
Methyl 6-amino-4-(aminomethyl)pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-amino-4-(aminomethyl)pyridine-2-carboxylate is a chemical compound with a pyridine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of amino groups and a carboxylate ester makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-4-(aminomethyl)pyridine-2-carboxylate typically involves the reaction of 4-(aminomethyl)pyridine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product .
化学反应分析
Types of Reactions
Methyl 6-amino-4-(aminomethyl)pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Methyl 6-amino-4-(aminomethyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
作用机制
The mechanism of action of Methyl 6-amino-4-(aminomethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The carboxylate ester can undergo hydrolysis, releasing the active amino compound, which can then interact with enzymes or receptors, modulating their function .
相似化合物的比较
Similar Compounds
4-Amino-2-methylpyridine: Similar structure but lacks the carboxylate ester group.
4-(Aminomethyl)pyridine: Similar structure but lacks the methyl ester group.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Contains an imidazo ring fused to the pyridine ring.
Uniqueness
Methyl 6-amino-4-(aminomethyl)pyridine-2-carboxylate is unique due to the presence of both amino groups and a carboxylate ester, which allows for a wide range of chemical modifications and applications. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for various research and industrial applications .
属性
分子式 |
C8H11N3O2 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC 名称 |
methyl 6-amino-4-(aminomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-2-5(4-9)3-7(10)11-6/h2-3H,4,9H2,1H3,(H2,10,11) |
InChI 键 |
IVPVJGFIMNDVMS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC(=CC(=C1)CN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


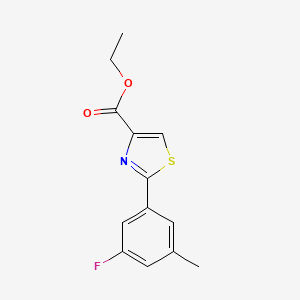
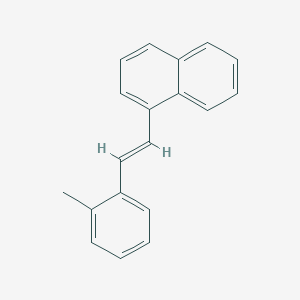
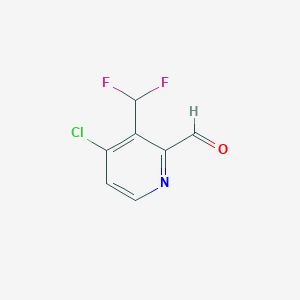
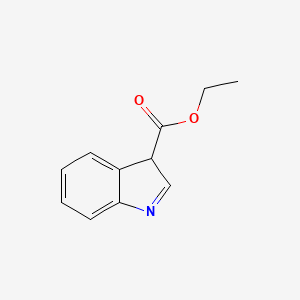
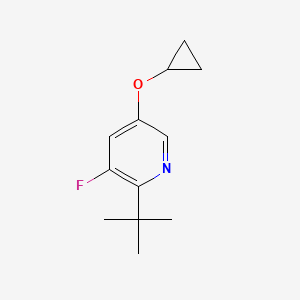
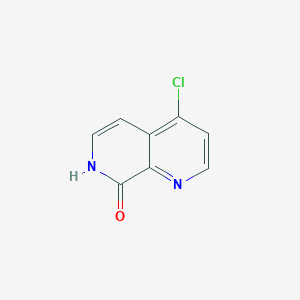
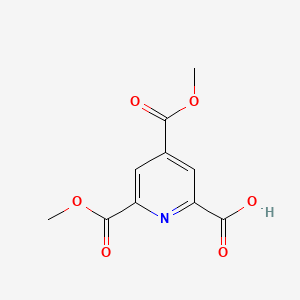
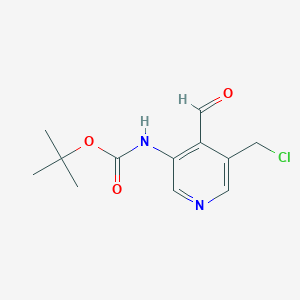
![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)
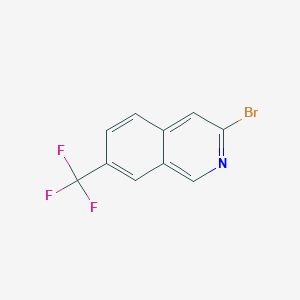
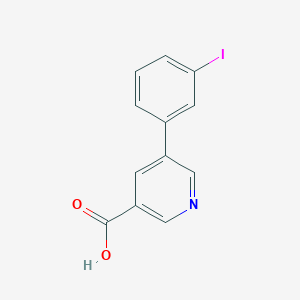
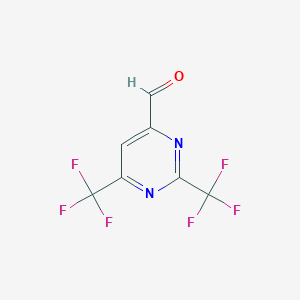
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)

